1-Benzyl-3-(5-chloropyridin-2-yl)thiourea
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Overview
Description
1-Benzyl-3-(5-chloropyridin-2-yl)thiourea is a heterocyclic compound that features a thiourea group attached to a benzyl and a chloropyridinyl moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activities
Mode of Action
The presence of the thiourea group may play a role in these interactions, as thiourea derivatives are known to have various biological activities .
Biochemical Pathways
Given the potential antibacterial activity of this compound , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
If the compound does indeed have antibacterial activity , it could lead to the death of bacterial cells or inhibit their growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-benzyl-N’-(5-chloro-2-pyridinyl)thiourea . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(5-chloropyridin-2-yl)thiourea typically involves the reaction of benzyl isothiocyanate with 5-chloro-2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(5-chloropyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloropyridinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-(5-chloropyridin-2-yl)thiourea has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
1-Benzyl-3-(5-bromopyridin-2-yl)thiourea: Similar structure but with a bromine atom instead of chlorine.
1-Benzyl-3-(5-fluoropyridin-2-yl)thiourea: Contains a fluorine atom instead of chlorine.
1-Benzyl-3-(5-methylpyridin-2-yl)thiourea: Features a methyl group instead of chlorine.
Uniqueness: 1-Benzyl-3-(5-chloropyridin-2-yl)thiourea is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications.
Properties
IUPAC Name |
1-benzyl-3-(5-chloropyridin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c14-11-6-7-12(15-9-11)17-13(18)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQCRQNGJDDXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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